molecular formula C13H14N4OS B2425244 N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide CAS No. 1097639-62-7

N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide

Cat. No. B2425244
Key on ui cas rn: 1097639-62-7
M. Wt: 274.34
InChI Key: MUIOGRJHFIWKKI-UHFFFAOYSA-N
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Patent
US07462614B2

Procedure details

In a similar manner as described for Intermediate 59, using 1-[3-(Methylthio)-1,2,4-triazin-6-yl]ethanamine (Intermediate 4) (1.00 g, 5.90 mmol), benzoyl chloride (0.75 mL, 6.50 mmol), to give N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide (1.35 g) as a yellow solid. MS m/z 275 (M+1).
Name
Intermediate 59
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[3-(Methylthio)-1,2,4-triazin-6-yl]ethanamine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=CC(NC2N=NC(C(NC(C3OC=CC=3)=O)C)=CN=2)=CC=1.Cl.[CH3:27][S:28][C:29]1[N:30]=[N:31][C:32]([CH:35]([NH2:37])[CH3:36])=[CH:33][N:34]=1.[C:38](Cl)(=[O:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>>[CH3:27][S:28][C:29]1[N:30]=[N:31][C:32]([CH:35]([NH:37][C:38](=[O:45])[C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH3:36])=[CH:33][N:34]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 59
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NC=1N=NC(=CN1)C(C)NC(=O)C=1OC=CC1
Step Two
Name
1-[3-(Methylthio)-1,2,4-triazin-6-yl]ethanamine
Quantity
1 g
Type
reactant
Smiles
Cl.CSC=1N=NC(=CN1)C(C)N
Step Three
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CSC=1N=NC(=CN1)C(C)N
Step Four
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=NC(=CN1)C(C)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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